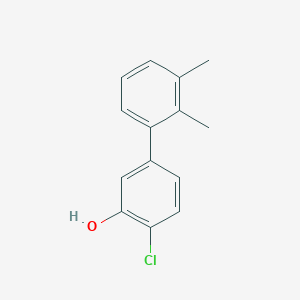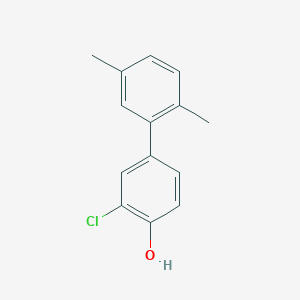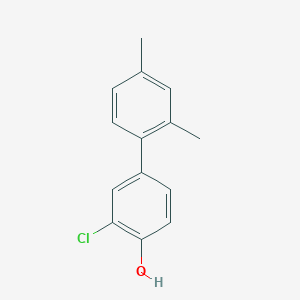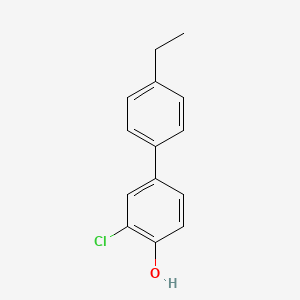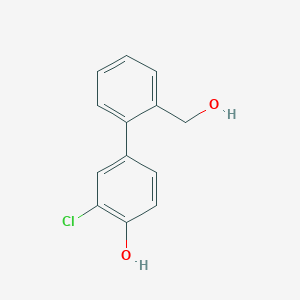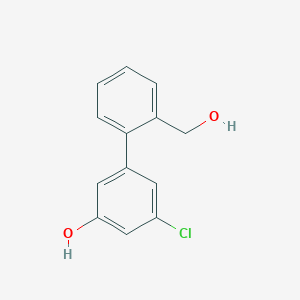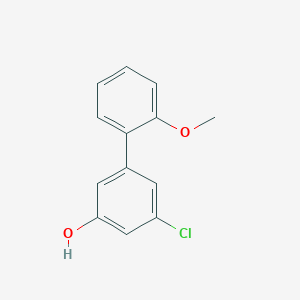
2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% (2C5HMPP95) is a colorless, crystalline solid that has a melting point of 110-112°C and a boiling point of 185-187°C. It is a versatile compound with a wide range of applications in the laboratory and in industry. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, as an antioxidant in food and pharmaceuticals, and as an intermediate in the manufacture of a variety of products.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% depends on its application. As a reagent in organic synthesis, it acts as a nucleophile and reacts with electrophiles to form carbon-carbon bonds. As a catalyst in polymerization reactions, it acts as a Lewis acid and promotes the formation of polymers. As an antioxidant, it scavenges free radicals, preventing them from damaging cellular components. As an intermediate in the manufacture of a variety of products, it acts as a precursor for the synthesis of the desired product.
Biochemical and Physiological Effects
2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects. However, it is used as a reagent in the synthesis of a variety of organic compounds, some of which may have physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is stable, non-toxic, and relatively inexpensive. It is also soluble in organic solvents, making it easy to work with. However, it is also sensitive to light and air, and can be easily oxidized.
Orientations Futures
The future of 2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is bright, with potential applications in a variety of fields. It could be used as a reagent in the synthesis of more complex organic molecules, in the manufacture of polymers, and in the development of metal complexes for catalysis and fluorescent probes. It could also be used in the development of new antioxidants, and as an intermediate in the manufacture of a variety of products. Finally, it could be used in the development of new pharmaceuticals and other products.
Méthodes De Synthèse
2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% can be synthesized from 4-hydroxybenzaldehyde and chloroacetic acid in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at temperatures ranging from 80-100°C. The product is purified by recrystallization from ethanol or methanol.
Applications De Recherche Scientifique
2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals. It is also used as a catalyst in polymerization reactions, as an antioxidant in food and pharmaceuticals, and as an intermediate in the manufacture of a variety of products. It is also used in the synthesis of a variety of metal complexes, which can be used in catalysis and as fluorescent probes.
Propriétés
IUPAC Name |
2-chloro-5-[4-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-6-5-11(7-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBVOAVPUVTPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685881 |
Source


|
| Record name | 4-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-hydroxymethylphenyl)phenol | |
CAS RN |
1261990-19-5 |
Source


|
| Record name | 4-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


